Enzymatic Substrate Specificity: Cis- vs. Trans-Isomer Glucosylation
The biosynthesis of 4'-O-β-D-glucosyl-cis-p-coumaric acid is catalyzed by a stereospecific glucosyltransferase. This enzyme exhibits a marked preference for the cis-isomer of p-coumaric acid, with no detectable activity toward the trans-isomer [1]. This establishes a clear functional and structural differentiation between the target compound and its trans-analog or the aglycone precursor.
| Evidence Dimension | Enzyme substrate specificity (Glucosylation rate) |
|---|---|
| Target Compound Data | Km = 44 μM for cis-p-coumaric acid (producing the target compound) |
| Comparator Or Baseline | trans-p-coumaric acid |
| Quantified Difference | 100% reduction in activity; trans-p-coumaric acid was not transformed. |
| Conditions | In vitro assay using UDP-glucose:cis-p-coumaric acid β-D-glucosyltransferase purified from *Sphagnum fallax* [1]. |
Why This Matters
This data proves that the compound cannot be substituted with a generic p-coumaric acid mixture or a trans-glucoside for studies involving this specific glucosylation pathway or when cis-stereochemistry is critical.
- [1] Rasmussen, S., & Rudolph, H. (1997). Isolation, purification and characterization of UDP-glucose: Cis-p-coumaric acid-β-d-glucosyltransferase from sphagnum fallax. Phytochemistry, 46(3), 449-453. View Source
